2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)oxazole-5-carboxylic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a trifluoromethyl group, and an oxazole ring, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The trifluoromethyl group and the oxazole ring can participate in substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions are often derivatives of the original compound, with modifications to the functional groups or the core structure. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialized chemicals
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of the trifluoromethyl group and the oxazole ring enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid
Uniqueness
Compared to similar compounds, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid stands out due to the presence of the trifluoromethyl group and the oxazole ring. These features confer unique chemical properties, such as increased stability and reactivity, which are not observed in other related compounds .
Properties
Molecular Formula |
C20H13F3N2O5 |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C20H13F3N2O5/c21-20(22,23)16-15(17(26)27)30-18(24-16)25-19(28)29-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H,26,27)(H,24,25,28) |
InChI Key |
ADSMLMIGOXQKPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC(=C(O4)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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